N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477270
InChI: InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3/t11-/m0/s1
SMILES: CC(=O)N(C1CC1)C2CCN(C2)CCO
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

CAS No.:

Cat. No.: VC13477270

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Standard InChI InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3/t11-/m0/s1
Standard InChI Key PXVPWQBQOYDPGT-NSHDSACASA-N
Isomeric SMILES CC(=O)N([C@H]1CCN(C1)CCO)C2CC2
SMILES CC(=O)N(C1CC1)C2CCN(C2)CCO
Canonical SMILES CC(=O)N(C1CC1)C2CCN(C2)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a hydroxyethyl group (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) and an acetamide moiety (NHC(O)CH3-\text{NHC(O)CH}_3) linked to a cyclopropyl group. The (S)-configuration at the pyrrolidine C3 position ensures enantioselective interactions with biological targets . Key structural attributes include:

  • Pyrrolidine core: A five-membered saturated ring contributing to conformational rigidity.

  • Hydroxyethyl side chain: Enhances hydrophilicity and hydrogen-bonding capacity.

  • Cyclopropyl-acetamide group: Introduces steric constraints and metabolic stability.

Physicochemical Data

PropertyValue
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight212.29 g/mol
IUPAC NameN-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
CAS Number1354008-76-6
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
LogP (Predicted)0.85
Hydrogen Bond Donors/Acceptors2/3

The compound’s stereochemistry is critical for its biological activity, as evidenced by differential binding affinities between (S)- and (R)-enantiomers .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrrolidine functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or reductive amination .

  • Acetamide formation: Reaction of the pyrrolidine intermediate with acetyl chloride or acetic anhydride in the presence of a cyclopropylamine derivative.

  • Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer .

Example Protocol:

  • Step 1: React 3-aminopyrrolidine with 2-bromoethanol in acetonitrile (60°C, 12 h) to yield 1-(2-hydroxyethyl)pyrrolidin-3-amine.

  • Step 2: Acetylate the amine using acetyl chloride and triethylamine (0°C, 2 h).

  • Step 3: Perform N-cyclopropylation via Ullmann coupling with cyclopropyl bromide and CuI catalyst .

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.85–3.20 (m, pyrrolidine protons), 3.55 (t, J = 6.0 Hz, 2H, -CH2OH) .

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • MS (ESI+): m/z 213.2 [M+H]+.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapy . In vitro assays demonstrate an IC50 of 120 nM, comparable to sitagliptin (IC50 = 110 nM) . The cyclopropyl group enhances binding to the S2 subsite of DPP-IV, while the hydroxyethyl moiety stabilizes interactions via hydrogen bonds with Glu205 and Tyr547 .

Receptor Modulation

Structural analogs of this compound show affinity for 5-HT1A serotonin receptors (Ki = 0.49–240 nM), suggesting potential anxiolytic or antidepressant applications . The (S)-enantiomer’s spatial arrangement aligns with the receptor’s hydrophobic pocket, as confirmed by molecular docking studies .

Pharmacological Applications

Metabolic Disorders

  • DPP-IV Inhibition: Reduces glucagon-like peptide-1 (GLP-1) degradation, enhancing insulin secretion in pancreatic β-cells .

  • In Vivo Efficacy: Oral administration (10 mg/kg/day) in diabetic rats lowered fasting glucose by 35% over 4 weeks .

Central Nervous System (CNS) Targeting

  • Blood-Brain Barrier Permeability: LogBB = -0.2 (moderate penetration) .

  • Neuroprotective Effects: In rodent models, the compound reduced oxidative stress markers (e.g., malondialdehyde) by 40% at 5 mg/kg .

Comparative Analysis with Structural Analogs

CompoundTarget (IC50/Ki)Therapeutic Area
N-Cyclopropyl-N-[(S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamideDPP-IV (120 nM)Diabetes
N-Cyclopropyl-N-(1-(2-chloroacetyl)pyrrolidin-3-yl)acetamideHDAC (850 nM)Cancer
N-Methyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide5-HT1A (240 nM)Depression

The cyclopropyl variant outperforms methylated analogs in metabolic stability (t1/2 = 6.2 h vs. 2.1 h in human hepatocytes) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator